molecular formula C8H8BrNO2 B13585281 3-Bromo-5,6-dimethylpyridine-2-carboxylicacid

3-Bromo-5,6-dimethylpyridine-2-carboxylicacid

Cat. No.: B13585281
M. Wt: 230.06 g/mol
InChI Key: YDFHFSWTZGBSOS-UHFFFAOYSA-N
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Description

3-Bromo-5,6-dimethylpyridine-2-carboxylic acid is an organic compound with the molecular formula C8H8BrNO2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5,6-dimethylpyridine-2-carboxylic acid typically involves the bromination of 5,6-dimethylpyridine-2-carboxylic acid. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, leading to the selective bromination at the 3-position of the pyridine ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process. Additionally, the purification of the product can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5,6-dimethylpyridine-2-carboxylic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or aldehydes.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions typically occur under mild conditions, such as room temperature or slightly elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

    Substitution Reactions: Products include 3-azido-5,6-dimethylpyridine-2-carboxylic acid, 3-thio-5,6-dimethylpyridine-2-carboxylic acid, and 3-alkoxy-5,6-dimethylpyridine-2-carboxylic acid.

    Oxidation Reactions: Products include 3-bromo-5,6-dimethylpyridine-2,3-dicarboxylic acid and 3-bromo-5,6-dimethylpyridine-2-carboxaldehyde.

    Reduction Reactions: Products include 3-bromo-5,6-dimethylpyridine-2-methanol and 3-bromo-5,6-dimethylpyridine-2-carboxaldehyde.

Scientific Research Applications

3-Bromo-5,6-dimethylpyridine-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its bromine atom allows for further functionalization through substitution reactions.

    Biology: It can be used in the development of biologically active compounds, such as enzyme inhibitors or receptor ligands.

    Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-5,6-dimethylpyridine-2-carboxylic acid depends on its specific application. In general, the bromine atom can participate in electrophilic aromatic substitution reactions, while the carboxylic acid group can form hydrogen bonds or ionic interactions with biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-2-methylpyridine-5-carboxylic acid
  • 3-Bromo-4,5-dimethylpyridine-2-carboxylic acid
  • 3-Bromo-6-methylpyridine-2-carboxylic acid

Uniqueness

3-Bromo-5,6-dimethylpyridine-2-carboxylic acid is unique due to the presence of two methyl groups at the 5 and 6 positions of the pyridine ring. This substitution pattern can influence its reactivity and the types of reactions it undergoes. Additionally, the specific positioning of the bromine atom and carboxylic acid group can affect its interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H8BrNO2

Molecular Weight

230.06 g/mol

IUPAC Name

3-bromo-5,6-dimethylpyridine-2-carboxylic acid

InChI

InChI=1S/C8H8BrNO2/c1-4-3-6(9)7(8(11)12)10-5(4)2/h3H,1-2H3,(H,11,12)

InChI Key

YDFHFSWTZGBSOS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1C)C(=O)O)Br

Origin of Product

United States

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